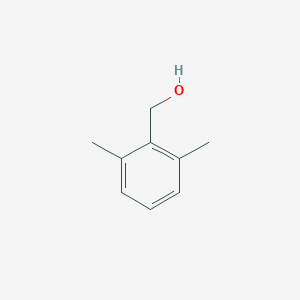

2,6-Dimethylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEYJQDKTDVJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977851 | |

| Record name | (2,6-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62285-58-9 | |

| Record name | 2,6-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethylbenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZY8T44LGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzyl Alcohol (CAS: 62285-58-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential biological activities of 2,6-Dimethylbenzyl alcohol. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound is a solid aromatic alcohol. Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 62285-58-9 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 81-85 °C | [2] |

| Boiling Point | 225.9 °C at 760 mmHg; 120 °C at 12 mmHg | [2] |

| Density | ~1.002 g/cm³ (Predicted) | |

| Purity | ≥96% (HPLC) to 98% (GC) | [1][3] |

| InChI Key | JPEYJQDKTDVJSZ-UHFFFAOYSA-N | [4] |

| SMILES | Cc1cccc(C)c1CO | [4] |

| Storage | Store at 0-8 °C for long-term stability | [1] |

Spectroscopic Profile (Predicted)

| Technique | Predicted Characteristics |

| ¹H NMR (CDCl₃) | ~7.0-7.2 ppm: Multiplet, 3H (aromatic protons). ~4.7 ppm: Singlet, 2H (CH₂). ~2.4 ppm: Singlet, 6H (two CH₃ groups). ~1.6-2.0 ppm: Broad singlet, 1H (OH). |

| ¹³C NMR (CDCl₃) | ~137-138 ppm: Quaternary aromatic carbons attached to methyl groups. ~135-136 ppm: Quaternary aromatic carbon attached to the CH₂OH group. ~128-130 ppm: Aromatic CH carbons. ~60-62 ppm: CH₂ carbon. ~19-21 ppm: CH₃ carbons. |

| IR Spectroscopy (KBr Pellet, cm⁻¹) | ~3300-3400 (broad): O-H stretch. ~3000-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1450-1500: Aromatic C=C stretch. ~1000-1050: C-O stretch. |

| Mass Spectrometry (EI) | m/z 136: Molecular ion (M⁺). m/z 118: Loss of H₂O (M-18). m/z 105: Loss of CH₂OH. |

Synthesis and Experimental Protocols

The most direct synthesis route to this compound is the reduction of its corresponding aldehyde, 2,6-dimethylbenzaldehyde.

This protocol is based on a general method for the synthesis of benzyl alcohol derivatives using sodium borohydride.[7]

Reaction: 2,6-Dimethylbenzaldehyde + NaBH₄ → this compound

Materials:

-

2,6-Dimethylbenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Ethanol (or Methanol)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the flask in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) to the solution in small portions. The addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding deionized water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the solid product by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain pure this compound.

Biological Activity and Potential Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound itself, studies on structurally related substituted benzyl alcohols provide insights into its potential applications and mechanisms of action.

Substituted benzyl alcohols are known to possess antibacterial and antifungal properties.[8][9] The activity is dependent on the nature and position of the substituents on the aromatic ring. It is plausible that this compound may exhibit similar antimicrobial effects.

This protocol outlines a standard tube dilution method to assess antimicrobial activity.[7]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial or fungal culture

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Sterile test tubes, pipettes, incubator.

Procedure:

-

Prepare a series of sterile test tubes containing growth medium.

-

Create a two-fold serial dilution of the this compound stock solution across the tubes to achieve a range of concentrations.

-

Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each tube (except for a negative control) with the microorganism.

-

Include a positive control tube (medium + inoculum, no compound) and a negative control tube (medium only).

-

Incubate all tubes at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Studies on closely related compounds suggest a potential pathway for metabolic activation. For example, 2-amino-6-nitrobenzyl alcohol can be activated in vitro by sulfotransferase enzymes (SULTs) to form a reactive sulfate ester that covalently binds to DNA.[10] This suggests that this compound could potentially undergo Phase II metabolism via sulfonation, which may lead to bioactivation. Furthermore, the parent compound, benzyl alcohol, has shown genotoxic effects at high concentrations in comet assays.[11]

This protocol is adapted from studies on related benzyl alcohol metabolites to assess the potential for covalent DNA binding after metabolic activation.[10]

Materials:

-

Radiolabeled [¹⁴C]-2,6-Dimethylbenzyl alcohol

-

Rat liver cytosol (as a source of SULT enzymes)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Calf thymus DNA

-

Incubation buffer (e.g., potassium phosphate buffer)

-

DNA isolation reagents (e.g., phenol-chloroform)

-

Scintillation counter.

Procedure:

-

Prepare an incubation mixture containing the radiolabeled compound, calf thymus DNA, rat liver cytosol, and PAPS in a suitable buffer.

-

Run control incubations, systematically omitting cytosol or PAPS to confirm their necessity for the reaction.

-

Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction and isolate the DNA from the mixture using a standard phenol-chloroform extraction protocol followed by ethanol precipitation.

-

Thoroughly wash the DNA pellet to remove any unbound radiolabel.

-

Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).

-

Measure the radioactivity associated with the purified DNA using a scintillation counter.

-

Calculate the extent of covalent binding as pmol of compound bound per mg of DNA.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Applications and Research Interest

This compound serves as a versatile intermediate in organic synthesis.[1] Its potential applications include:

-

Fragrance and Flavor Industry: Used as a building block for aromatic compounds.[1]

-

Pharmaceuticals: Serves as an intermediate in the synthesis of more complex medicinal compounds.[1]

-

Materials Science: Can be used in the synthesis of specialty polymers.[1]

-

Research Chemical: Employed as a reagent and building block in academic and industrial research laboratories.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 62285-58-9 | FD50915 [biosynth.com]

- 3. 62285-58-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dimethylbenzyl Alcohol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethylbenzyl alcohol. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document summarizes key data, outlines experimental protocols for its synthesis and key reactions, and discusses its reactivity.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 81-85 °C | [3][5] |

| Boiling Point | 120 °C | [5] |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Soluble in organic solvents such as diethyl ether.[6] Solubility in water is not explicitly quantified, but its use as a solvent in some applications suggests some degree of solubility in certain media. | [4] |

| Partition Coefficient (logP) | Data not available | |

| CAS Number | 62285-58-9 | [4][5] |

Synthesis and Reactivity

This compound serves as a valuable building block in organic synthesis.[4] Its reactivity is primarily centered around the hydroxyl group and the benzylic position.

Synthesis

A common route for the synthesis of this compound involves the reduction of 2,6-dimethylbenzaldehyde. This can be achieved using a reducing agent such as sodium borohydride.[7]

Experimental Protocol: Synthesis of this compound via Reduction of 2,6-Dimethylbenzaldehyde

This protocol is a general method for the reduction of benzaldehydes to benzyl alcohols and can be adapted for 2,6-dimethylbenzaldehyde.

Materials:

-

2,6-Dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dichloromethane or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dimethylbenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Diagram 1: Synthesis of this compound

Caption: Reduction of 2,6-dimethylbenzaldehyde to this compound.

Chemical Reactivity

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, 2,6-dimethylbenzaldehyde. Various oxidizing agents can be employed for this transformation, with chemoselective methods available to avoid over-oxidation to the carboxylic acid.[8][9][10][11]

Experimental Protocol: Oxidation of this compound to 2,6-Dimethylbenzaldehyde

This is a general procedure for the oxidation of benzyl alcohols and can be applied to this compound.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., manganese dioxide)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filter funnel

Procedure:

-

Suspend pyridinium chlorochromate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add a solution of this compound in anhydrous dichloromethane to the suspension.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2,6-dimethylbenzaldehyde.

-

Purify the product by column chromatography or distillation if necessary.

Diagram 2: Oxidation of this compound

Caption: Oxidation to 2,6-dimethylbenzaldehyde.

The benzylic alcohol can be reduced to the corresponding hydrocarbon, 1,3-dimethyl-2-methylbenzene (isoxylene). This deoxygenation can be achieved using various reducing agents.[12][13][14][15]

Experimental Protocol: Reduction of this compound to 1,3-Dimethyl-2-methylbenzene

This is a general procedure for the reduction of benzylic alcohols.

Materials:

-

This compound

-

Triethylsilane

-

Trifluoroacetic acid

-

Dichloromethane

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add triethylsilane to the solution.

-

Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

-

Allow the reaction to stir at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product, which can be purified by column chromatography.

Diagram 3: Reduction of this compound

Caption: Reduction to the corresponding hydrocarbon.

This compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters.[1][6][16][17][18][19] Due to the steric hindrance from the two ortho-methyl groups, the reaction might require specific catalysts or conditions for efficient conversion.[17]

Experimental Protocol: Synthesis of 2,6-Dimethylbenzyl Acetate

This protocol is specific for the esterification of this compound with acetic anhydride.[6]

Materials:

-

This compound

-

Acetic anhydride

-

Aqueous sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate

-

Heating mantle

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (8.17 g) and acetic anhydride (8.1 g).[6]

-

Heat the mixture at 70 °C for 3 hours.[6]

-

After cooling, evaporate the excess acetic anhydride in vacuo.[6]

-

To the residue, add aqueous sodium bicarbonate and extract with diethyl ether.[6]

-

Wash the ether extract with water.[6]

-

Dry the organic layer over magnesium sulfate.[6]

-

Evaporate the solvent in vacuo to obtain 2,6-dimethylbenzyl acetate as an oil.[6]

Diagram 4: Esterification of this compound

Caption: Esterification to form 2,6-dimethylbenzyl acetate.

Biological Activity and Relevance in Drug Development

Despite its use as an intermediate in the synthesis of medicinal compounds, there is a notable lack of publicly available data on the specific biological activities or signaling pathway interactions of this compound itself.[4] Further research and screening are required to elucidate any potential pharmacological effects or applications in drug development.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its reactivity allows for a range of synthetic transformations, making it a useful tool for chemists in various fields. While its direct biological activities are not yet well-documented, its role as a precursor in the synthesis of pharmaceuticals highlights its importance in the broader context of drug discovery and development. This guide provides a foundational understanding of this compound, which should aid researchers in its safe and effective use.

References

- 1. athabascau.ca [athabascau.ca]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 62285-58-9 | FD50915 [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lakeland.edu [lakeland.edu]

- 12. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. iiste.org [iiste.org]

- 19. researchgate.net [researchgate.net]

2,6-Dimethylbenzyl alcohol molecular weight and formula

An In-depth Technical Guide on 2,6-Dimethylbenzyl Alcohol

This document provides a concise technical overview of this compound, focusing on its fundamental chemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

This compound is an aromatic alcohol that serves as a versatile intermediate in the synthesis of various chemical compounds, including fragrances, flavoring agents, and pharmaceuticals.[1] Its physical and chemical properties are well-documented.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for straightforward reference.

| Property | Value |

| Molecular Formula | C9H12O[1][2][3][4][5] |

| Molecular Weight | 136.19 g/mol [1][2][4][5] |

| CAS Number | 62285-58-9[2] |

| Appearance | Colorless to light yellow solid[1] |

| Melting Point | 78-83 °C[6] or 83-85°C[5] |

| Boiling Point | 120 °C[2] |

Structural and Relational Information

The chemical identity of this compound is defined by its molecular formula and the specific arrangement of its atoms, which in turn determines its molecular weight.

Caption: Chemical Identity of this compound.

This guide is intended for informational purposes for a technical audience. For detailed experimental protocols and safety information, please refer to specific material safety data sheets (MSDS) and peer-reviewed literature.

References

Technical Guide: Solubility Profile of 2,6-Dimethylbenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,6-Dimethylbenzyl Alcohol

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling the compound and for designing solubility experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 78-85 °C | [2][4] |

| Boiling Point | 120 °C | [3] |

| Purity | ≥ 96% (HPLC) | [1] |

| CAS Number | 62285-58-9 | [1][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a standard and reliable approach for generating accurate solubility data.

2.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

-

Analytical balance (±0.0001 g)

-

Isothermal shaker bath or magnetic stirrer with a temperature controller

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Spatula

-

Volumetric flasks

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an isothermal shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that a saturated solution is formed. The solution should have undissolved solid present at the bottom of the vial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

-

Gravimetric Analysis:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dry solid residue of this compound.

-

2.3. Data Calculation

The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

-

Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Concluding Remarks

The solubility of this compound in organic solvents is a fundamental parameter for its application in research and industry. While specific quantitative data is sparse in publicly available literature, the standardized experimental protocol detailed in this guide provides a robust framework for researchers to determine these values. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences. It is worth noting that the related compound, benzyl alcohol, is readily soluble in most organic solvents, which may suggest a similar trend for this compound, though this requires experimental verification.[5]

References

Spectroscopic Profile of (2,6-Dimethylphenyl)methanol: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for (2,6-Dimethylphenyl)methanol (CAS No. 62285-58-9). This document presents key analytical data, detailed experimental protocols, and visualizations to support research and development activities.

(2,6-Dimethylphenyl)methanol , a substituted benzyl alcohol derivative, is a valuable intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control in synthetic processes. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for (2,6-Dimethylphenyl)methanol.

Table 1: ¹H NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 7.05 | m | 3H | Ar-H |

| 4.65 | s | 2H | -CH ₂OH |

| 2.35 | s | 6H | Ar-CH ₃ |

| 1.95 | s | 1H | -OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | Ar-C (quaternary) |

| 136.2 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 62.5 | -C H₂OH |

| 19.0 | Ar-C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad, Strong | O-H stretch (alcohol) |

| 3020 | Medium | C-H stretch (aromatic) |

| 2920, 2860 | Medium | C-H stretch (aliphatic) |

| 1605, 1470 | Medium | C=C stretch (aromatic ring) |

| 1045 | Strong | C-O stretch (primary alcohol) |

| 770 | Strong | C-H bend (out-of-plane, aromatic) |

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for (2,6-Dimethylphenyl)methanol

| m/z | Relative Intensity (%) | Assignment |

| 136 | 60 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - CH₃]⁺ |

| 118 | 30 | [M - H₂O]⁺ |

| 105 | 80 | [M - CH₂OH]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl ion) |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (2,6-Dimethylphenyl)methanol is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a low-melting solid or a viscous liquid, a thin film can be prepared by melting a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of (2,6-Dimethylphenyl)methanol is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or moderately polar column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities and the solvent.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualizations

The following diagrams illustrate the key structural relationships and the general workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dimethylbenzyl Alcohol

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dimethylbenzyl alcohol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data based on established spectroscopic principles, outlines a comprehensive experimental protocol for acquiring such data, and includes a visual representation of the analytical workflow.

Predicted NMR Spectral Data

Due to the limited availability of complete, experimentally verified public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established chemical shift theory, analysis of substituent effects, and comparison with analogous molecular structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene protons of the benzylic alcohol group, the hydroxyl proton, and the methyl protons.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Integration | Predicted Coupling Constant (J) [Hz] |

| -OH | ~1.5 - 2.5 | Singlet (broad) | 1H | N/A |

| -CH₃ | ~2.3 | Singlet | 6H | N/A |

| -CH₂- | ~4.6 | Singlet | 2H | N/A |

| Ar-H (meta) | ~7.0 | Doublet | 2H | ~7.5 |

| Ar-H (para) | ~7.1 | Triplet | 1H | ~7.5 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound displays signals for the aromatic carbons, the benzylic carbon, and the methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| -CH₃ | ~19 |

| -CH₂- | ~62 |

| Ar-C (meta) | ~128 |

| Ar-C (para) | ~128.5 |

| Ar-C (ipso, -CH₃) | ~137 |

| Ar-C (ipso, -CH₂OH) | ~138 |

Experimental Protocol for NMR Spectroscopy

The following section details a standard experimental protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the selected deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration and Transfer: Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain a spectrum with singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the area under each peak to determine the relative number of protons contributing to each signal.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural analysis.

IR and mass spectrometry analysis of 2,6-Dimethylbenzyl alcohol

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2,6-Dimethylbenzyl Alcohol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound (C₉H₁₂O, Mol. Wt.: 136.19 g/mol ), a significant aromatic alcohol intermediate in various chemical syntheses. The focus is on the principles and expected outcomes of Infrared (IR) Spectroscopy and Mass Spectrometry (MS), two pivotal methods for structural elucidation and purity assessment. This document details predicted spectral data, outlines standardized experimental protocols, and presents a visual workflow for the analytical process. While direct experimental spectra for this specific isomer are not widely published, the data herein are predicted based on established spectroscopic principles and data from closely related analogs.

Spectroscopic Analysis

The structural confirmation of this compound relies on the identification of its key functional groups: the hydroxyl (-OH) group, the methylene (-CH₂) bridge, and the 1,2,3-trisubstituted benzene ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1] For this compound, the spectrum is expected to be dominated by the characteristic absorptions of the O-H and C-O bonds of the primary alcohol, as well as vibrations associated with the substituted aromatic ring.[2][3]

Table 1: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| ~3600-3200 | Strong, Broad | O-H Stretching (H-bonded) | Primary Alcohol |

| ~3060-3020 | Medium to Weak | C-H Stretching | Aromatic Ring |

| ~2950-2850 | Medium | C-H Stretching (Asymmetric & Symmetric) | Methylene (-CH₂) & Methyl (-CH₃) |

| ~1600 & ~1470 | Medium to Strong | C=C Stretching | Aromatic Ring |

| ~1450 | Medium | C-H Bending (Scissoring) | Methylene (-CH₂) |

| ~1220-1050 | Strong | C-O Stretching | Primary Alcohol |

| ~780-740 | Strong | C-H Out-of-Plane Bending | 1,2,3-Trisubstituted Ring |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion.[4] Aromatic alcohols like this compound typically exhibit a discernible molecular ion peak and undergo characteristic fragmentation pathways, including dehydration and alpha-cleavage.[3][5] The fragmentation of its isomers, such as 2,4- and 2,5-dimethylbenzyl alcohol, often shows prominent peaks at m/z 118 (loss of water) and fragments related to the dimethylphenyl moiety.[6][7]

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| Mass-to-Charge (m/z) | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 136 | Medium | [C₉H₁₂O]⁺ | Molecular Ion [M]⁺ |

| 121 | Medium | [C₈H₉O]⁺ | Loss of Methyl Radical (•CH₃) |

| 118 | High | [C₉H₁₀]⁺ | Dehydration (Loss of H₂O from M⁺) |

| 107 | High | [C₇H₇O]⁺ | Alpha-Cleavage (Loss of •CH₂OH) - Unlikely as primary; more likely [M-H-H₂O]⁺ |

| 105 | Medium | [C₈H₉]⁺ | Loss of Hydroxyl Radical (•OH) |

| 91 | High | [C₇H₇]⁺ | Tropylium Ion (Rearrangement after loss of CH₂OH) |

| 77 | Medium | [C₆H₅]⁺ | Phenyl Cation (Loss of C₃H₇O from M⁺) |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring IR and MS data for this compound.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is suitable for the direct analysis of solid samples with minimal preparation.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Instrument Preparation :

-

Ensure the spectrometer has reached thermal and electronic stability.

-

Clean the ATR crystal surface meticulously with a soft, lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Acquisition : Perform a background scan (typically 16-32 scans co-added) to capture the spectrum of the ambient atmosphere (CO₂, H₂O) and the ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis :

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR pressure arm to ensure intimate contact between the sample and the crystal surface.

-

-

Spectrum Acquisition :

-

Acquire the sample spectrum, co-adding 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

Process the resulting spectrum using the instrument's software to perform baseline correction and peak picking to identify absorption maxima.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Sample Preparation :

-

Prepare a stock solution of this compound by dissolving ~10 mg of the solid in 10 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

GC Conditions (Typical) :

-

Injection Port : 250 °C

-

Injection Volume : 1 µL

-

Injection Mode : Split (e.g., 50:1 ratio) or Splitless for higher sensitivity.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program : Initial temperature of 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

-

-

MS Conditions (Typical) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : Scan from m/z 40 to 400.

-

Solvent Delay : 3-4 minutes to prevent filament damage from the solvent peak.

-

-

Data Analysis : Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum. Compare the fragmentation pattern with the predicted data and reference spectra from spectral libraries (if available).

Visualized Workflow and Data Interpretation

The logical flow of analysis, from initial sample handling to final structural confirmation, is a critical component of robust scientific investigation.

Caption: Analytical workflow for the spectroscopic analysis of this compound.

The fragmentation pathways of this compound under electron ionization are key to its identification. The primary routes involve the loss of stable neutral molecules or the formation of stabilized carbocations.

Caption: Key fragmentation pathways for this compound in EI-MS.

References

- 1. prezi.com [prezi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ewai-group.com [ewai-group.com]

The Stereoselective Landscape of the 2,6-Dimethylbenzyl Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While 2,6-dimethylbenzyl alcohol is an achiral molecule, its structural motif is central to the stereoselective synthesis of the chiral secondary alcohol, 1-(2,6-dimethylphenyl)ethanol. This technical guide delves into the stereoselective methodologies employed to produce this valuable chiral building block, focusing on the asymmetric reduction of the corresponding prochiral ketone, 2',6'-dimethylacetophenone. The inherent steric hindrance of the two ortho-methyl groups presents a unique challenge and underscores the importance of highly efficient and selective catalytic systems.

This guide provides a comprehensive overview of both biocatalytic and chemo-catalytic approaches, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the development of stereoselective syntheses.

Biocatalytic Stereoselective Reduction

Biocatalysis offers a green and highly selective route to chiral alcohols. Whole-cell systems and isolated enzymes are effective in the asymmetric reduction of sterically hindered ketones like 2',6'-dimethylacetophenone.

Quantitative Data for Biocatalytic Reduction

The yeast species Rhodotorula glutinis has demonstrated efficacy in the asymmetric reduction of substituted acetophenones, consistently yielding the (S)-enantiomer with high enantiomeric excess.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| Acetophenone | Immobilized Rhodotorula glutinis | (S)-1-Phenylethanol | 77 | >99 | S |

| Acetophenone | Rhodotorula glutinis EBK-10 | (S)-1-Phenylethanol | 100 | >99 | S |

Table 1: Performance of Rhodotorula glutinis in the asymmetric reduction of acetophenone. Data is representative of the catalyst's performance with substituted acetophenones.[1][2]

Experimental Protocol: Asymmetric Reduction using Rhodotorula glutinis

This protocol is a generalized procedure based on methodologies for the reduction of acetophenones using Rhodotorula glutinis.[1][2]

1. Microorganism and Cultivation:

-

Rhodotorula glutinis is cultivated in a suitable medium (e.g., YPD medium containing glucose, peptone, and yeast extract) at a controlled temperature (e.g., 32°C) and pH (e.g., 6.5) with agitation (e.g., 200 rpm) for a specified period to achieve sufficient cell growth.

2. Bioreduction Reaction:

-

The microbial cells are harvested by centrifugation and washed.

-

The resting cells are resuspended in a buffer solution at an optimized pH.

-

The substrate, 2',6'-dimethylacetophenone, is added to the cell suspension. A co-substrate such as glucose may be added to facilitate cofactor regeneration (NADH/NADPH).

-

The reaction mixture is incubated at a controlled temperature with agitation.

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Analysis:

-

After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

-

The enantiomeric excess of the resulting 1-(2,6-dimethylphenyl)ethanol is determined by chiral HPLC or chiral GC.

Chemo-catalytic Stereoselective Reduction

Transition metal-based catalysts, particularly those of ruthenium, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. These methods offer broad substrate scope and high enantioselectivity.

Quantitative Data for Chemo-catalytic Reduction

Ruthenium complexes containing chiral ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are benchmark catalysts for the asymmetric reduction of aromatic ketones.

| Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| Heteroaromatic Ketones (representative) | Ru-Cinchona Alkaloid-NNP Ligand | Chiral Alcohol | up to 100 | 97.1 - 99.9 | N/A |

| Aromatic Ketones (representative) | RuCl₂[(R)-xylbinap][(R)-daipen] | Chiral Alcohol | High | High | N/A |

Table 2: Representative performance of Ruthenium-based catalysts in the asymmetric hydrogenation of aromatic and heteroaromatic ketones.[3][4]

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol is a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Ru-TsDPEN catalyst.[5]

1. Catalyst Preparation:

-

The chiral Ru(II) catalyst, such as [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)], is prepared in situ or used as a pre-formed complex.

2. Asymmetric Transfer Hydrogenation Reaction:

-

The catalyst is dissolved in a suitable solvent, often an alcohol that also serves as the hydrogen source (e.g., isopropanol).

-

A base (e.g., KOH or triethylamine) is added to the reaction mixture.

-

The substrate, 2',6'-dimethylacetophenone, is added.

-

The reaction is stirred at a specific temperature until completion, monitored by TLC, GC, or HPLC.

3. Work-up and Analysis:

-

The reaction mixture is quenched and extracted with an appropriate organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The product is purified by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC or GC.

Mechanistic Insights and Visualizations

The stereochemical outcome of these reductions is dictated by the precise interactions between the substrate and the chiral catalyst in the transition state.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The mechanism for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones is believed to proceed through a six-membered cyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of hydride transfer from the ruthenium complex to the carbonyl carbon of the ketone.

Caption: Proposed catalytic cycle for Ru-TsDPEN asymmetric transfer hydrogenation.

Biocatalytic Reduction Workflow

The workflow for a typical biocatalytic reduction involves several key stages, from catalyst preparation to product analysis.

References

- 1. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2,6-Dimethylbenzyl Alcohol: A Historical and Technical Guide

An in-depth exploration of the discovery and evolution of synthetic methodologies for 2,6-dimethylbenzyl alcohol, a key intermediate in the chemical and pharmaceutical industries.

Introduction

This compound is a significant aromatic alcohol that serves as a versatile intermediate in the synthesis of a variety of chemical compounds. Its unique structure makes it a valuable building block in the production of fragrances, flavoring agents, and pharmaceuticals. This technical guide provides a comprehensive overview of the historical and modern synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to support researchers, scientists, and professionals in drug development and chemical synthesis. While the precise initial discovery and synthesis of this compound are not prominently documented in early chemical literature, its synthesis can be understood through the historical development of methods for preparing substituted benzyl alcohols.

Historical Synthesis Methodologies

The synthesis of benzyl alcohols has been closely linked to the advancements in the coal tar and dye industries since the 19th century. Early methods for the production of substituted benzyl alcohols relied on fundamental organic reactions, which were later refined and adapted for a wide range of derivatives, including this compound.

The Cannizzaro Reaction

One of the earliest methods for producing benzyl alcohols from non-enolizable aldehydes was the Cannizzaro reaction, discovered by Stanislao Cannizzaro in 1853.[1][2] This disproportionation reaction involves the treatment of an aldehyde with a strong base to yield a primary alcohol and a carboxylic acid. For the synthesis of this compound, the corresponding 2,6-dimethylbenzaldehyde would be the starting material.

Reaction Pathway:

References

Theoretical Analysis of the Molecular Structure of 2,6-Dimethylbenzyl Alcohol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 2,6-dimethylbenzyl alcohol. The steric hindrance introduced by the two ortho-methyl groups significantly influences its conformational preferences and electronic properties, making it a molecule of interest in various chemical contexts. This document outlines the computational methodologies employed in such studies and presents a framework for a thorough theoretical investigation.

Molecular Structure and Conformational Landscape

The structure of this compound is characterized by a benzyl alcohol core with two methyl groups substituted at the 2 and 6 positions of the benzene ring. These ortho-methyl groups impose significant steric constraints, which are expected to dictate the conformational preferences of the hydroxymethyl group. A theoretical conformational analysis is crucial to identify the most stable geometries and the energy barriers between them.

A Technical Guide to Quantum Chemical Calculations for 2,6-Dimethylbenzyl Alcohol

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2,6-dimethylbenzyl alcohol. The content is tailored for researchers, scientists, and professionals in drug development and computational chemistry, offering detailed methodologies and data presentation to support theoretical investigations of this and related molecular systems.

Introduction

This compound is an aromatic alcohol with applications as a versatile intermediate in the synthesis of fragrances, flavoring agents, and pharmaceuticals.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, designing new synthetic routes, and understanding its interactions in biological systems. Quantum chemical calculations offer a powerful, non-experimental approach to probe these molecular characteristics with high accuracy.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular geometries, vibrational spectra, and reaction energetics.[2] For benzyl alcohol and its derivatives, these calculations provide insights into conformational preferences, the nature of intramolecular interactions, and the mechanisms of key reactions such as oxidation.[3][4][5] This guide outlines the standard computational protocols and presents expected theoretical data for this compound.

Computational Methodologies and Protocols

The following protocols describe the standard procedures for performing quantum chemical calculations on this compound. These methods are based on widely accepted practices for similar aromatic molecules.[6][7]

2.1. Geometry Optimization and Conformational Analysis

The first step in any quantum chemical study is to find the minimum energy structure of the molecule. For a flexible molecule like this compound, this involves a conformational search to identify the most stable arrangement of its atoms.

-

Protocol:

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial due to the rotational freedom around the C(aryl)-C(H₂) and C-O bonds.

-

Geometry Optimization: Each identified conformer is then fully optimized. A common and reliable level of theory for this task is DFT using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Software: Calculations can be performed using software packages like Gaussian, ORCA, or Spartan.

-

2.2. Vibrational Frequency Analysis

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

-

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Verification of Minimum: The absence of imaginary frequencies in the output confirms that the structure is a true local minimum on the potential energy surface.

-

Spectral Analysis: The calculated vibrational frequencies and their corresponding intensities are used to simulate the IR and Raman spectra. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational frequencies.[7]

-

Mode Assignment: The nature of each vibrational mode is assigned by visualizing the atomic motions using software like GaussView.

-

2.3. Electronic Structure Analysis

To understand the reactivity and electronic properties of the molecule, several analyses are typically performed on the optimized wavefunction.

-

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and hyperconjugative interactions within the molecule, which contribute to its stability.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into where the molecule is likely to interact with other species.[7]

-

Predicted Quantitative Data

The following tables summarize the expected quantitative data from quantum chemical calculations on the most stable conformer of this compound, performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C(ar)-C(ar) | 1.395 - 1.401 | C-C-C (ring) | 119.5 - 120.5 | C2-C1-C7-O8 | -88.5 |

| C(ar)-C(H₂) | 1.512 | C(ar)-C(ar)-C(H₂) | 121.3 | C6-C1-C7-O8 | 90.7 |

| C-O | 1.428 | C(ar)-C(H₂)-O | 112.5 | C1-C7-O8-H9 | 60.1 |

| O-H | 0.965 | H-O-C | 108.9 | ||

| C(ar)-C(H₃) | 1.508 | H-C-H (methyl) | 108.5 - 109.8 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Assignment | Scaled Frequency (cm⁻¹) |

| ν(OH) | O-H stretch | 3645 |

| ν(CH) | Aromatic C-H stretch | 3060 - 3085 |

| νₐₛ(CH₃) | Asymmetric methyl C-H stretch | 2980 |

| νₛ(CH₂) | Symmetric methylene C-H stretch | 2935 |

| ν(C=C) | Aromatic ring stretch | 1580 - 1610 |

| δ(CH₂) | Methylene scissoring | 1465 |

| δ(OH) | O-H bend | 1350 |

| ν(C-O) | C-O stretch | 1025 |

Table 3: Key Electronic and Thermodynamic Properties

| Property | Calculated Value |

| HOMO Energy | -6.45 eV |

| LUMO Energy | 0.15 eV |

| HOMO-LUMO Gap | 6.60 eV |

| Dipole Moment | 1.85 Debye |

| Zero-point vibrational energy | 115.6 kcal/mol |

| Enthalpy (298.15 K) | 124.2 kcal/mol |

| Gibbs Free Energy (298.15 K) | 88.7 kcal/mol |

Visualizations of Computational Models and Pathways

Diagrams created using the DOT language provide clear visual representations of workflows and molecular relationships.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dimethylbenzyl alcohol via the reduction of 2,6-dimethylbenzaldehyde. The primary method described utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the target compound. This protocol is intended for use by professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where this compound serves as a valuable intermediate.[1]

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals.[1] The selective reduction of 2,6-dimethylbenzaldehyde presents a straightforward route to this important alcohol. Among various reducing agents, sodium borohydride (NaBH₄) is often preferred for its operational simplicity, high chemoselectivity for aldehydes and ketones, and mild reaction conditions.[2][3][4] This application note details a reliable and scalable protocol for this conversion.

Chemical Reaction

Caption: Chemical transformation of 2,6-dimethylbenzaldehyde to this compound.

Experimental Protocol

This protocol outlines the reduction of 2,6-dimethylbenzaldehyde using sodium borohydride in methanol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,6-Dimethylbenzaldehyde | ≥97% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| 1 M Hydrochloric Acid (HCl) | ||

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ||

| Brine (Saturated NaCl soln.) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel | ||

| Rotary evaporator |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (74.5 mmol) of 2,6-dimethylbenzaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 3.12 g (82.0 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of 1 M HCl. Caution: Vigorous gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Value |

| 2,6-Dimethylbenzaldehyde (mass) | 10.0 g |

| 2,6-Dimethylbenzaldehyde (moles) | 74.5 mmol |

| Sodium Borohydride (mass) | 3.12 g |

| Sodium Borohydride (moles) | 82.0 mmol |

| Molar Ratio (Aldehyde:NaBH₄) | 1 : 1.1 |

| Solvent (Methanol) | 100 mL |

| Reaction Temperature | 0 °C to Room Temp. |

| Reaction Time | 2.5 hours |

| Expected Yield | >90% |

Table 2: Product Characterization

| Property | Value |

| Appearance | White solid |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Melting Point | 81 °C |

| Boiling Point | 120 °C |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Discussion

The reduction of 2,6-dimethylbenzaldehyde to this compound using sodium borohydride is a highly efficient and straightforward procedure.[2][4] The use of methanol as a solvent is advantageous as it is inexpensive and effectively dissolves both the starting material and the reducing agent. The reaction proceeds smoothly at low to ambient temperatures, minimizing the formation of byproducts. The work-up procedure is standard for this type of reaction and allows for the isolation of a high-purity product. For applications requiring exceptionally pure material, further purification by recrystallization or chromatography is recommended.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,6-dimethylbenzyl alcohol, a valuable intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Three primary synthetic routes are presented: the reduction of 2,6-dimethylbenzoic acid, the Grignard reaction of a 2,6-dimethylphenyl Grignard reagent with formaldehyde, and the hydrolysis of 2,6-dimethylbenzyl chloride. Each method is accompanied by a detailed experimental protocol, a summary of quantitative data, and a visual workflow diagram to facilitate practical application in a research and development setting.

Introduction

This compound is an aromatic alcohol whose sterically hindered nature makes it a unique building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science. The selection of an appropriate synthetic route depends on factors such as the availability of starting materials, desired scale, and safety considerations. This document outlines three common and effective methods for its preparation.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several key chemical transformations. The most common strategies involve:

-

Reduction of 2,6-Dimethylbenzoic Acid: This method utilizes a powerful reducing agent, such as lithium aluminum hydride (LAH), to directly convert the carboxylic acid functionality to a primary alcohol. This is often a high-yielding and straightforward approach, provided the starting acid is readily available.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the preparation of a Grignard reagent from a 2,6-dimethylhalobenzene, which then reacts with formaldehyde as the electrophile to yield the desired primary alcohol. This method is versatile and allows for the construction of the target molecule from simpler precursors.

-

Hydrolysis of 2,6-Dimethylbenzyl Chloride: This nucleophilic substitution reaction replaces the chloro group of 2,6-dimethylbenzyl chloride with a hydroxyl group. This route is advantageous if the corresponding benzyl chloride is commercially available or easily synthesized.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic protocols. Please note that some data are derived from analogous reactions due to the limited availability of specific data for this compound in the literature.

| Parameter | Method 1: LAH Reduction | Method 2: Grignard Reaction | Method 3: Hydrolysis |

| Starting Material | 2,6-Dimethylbenzoic Acid | 2,6-Dimethylbromobenzene | 2,6-Dimethylbenzyl Chloride |

| Key Reagents | Lithium Aluminum Hydride (LAH), Diethyl Ether/THF | Magnesium, Formaldehyde | Sodium Hydroxide |

| Reaction Time | 1-4 hours[1] | 2-3 hours | 1-2 hours |

| Temperature | 0 °C to reflux | Room temperature to reflux | 80-110 °C |

| Typical Yield | High (est. >90%) | Moderate to High (60-80%) | High (est. >90%) |

| Purification | Acid-base workup, extraction, distillation/recrystallization | Aqueous workup, extraction, distillation | Extraction, distillation/recrystallization |

Experimental Protocols

Method 1: Reduction of 2,6-Dimethylbenzoic Acid with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of 2,6-dimethylbenzoic acid to this compound using LAH in an anhydrous ether solvent.

Materials:

-

2,6-Dimethylbenzoic Acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

10% Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate